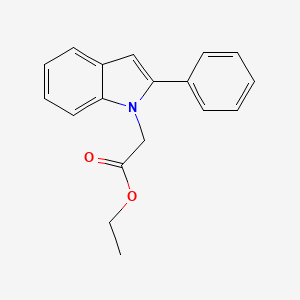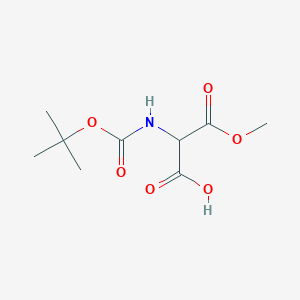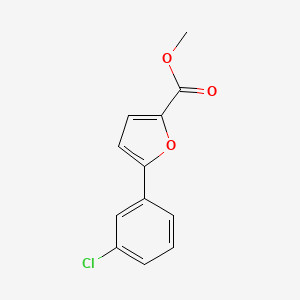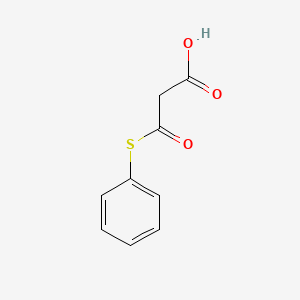
Bis(4-iodophenyl)acetylene
Overview
Description
Bis(4-iodophenyl)acetylene is an organic compound with the molecular formula C₁₄H₈I₂ It is characterized by the presence of two iodine atoms attached to phenyl rings, which are connected by an acetylene (ethyne) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-iodophenyl)acetylene can be synthesized through various methods, with one of the most common being the Sonogashira coupling reaction. This reaction involves the coupling of 4-iodoiodobenzene with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine or potassium carbonate. The reaction conditions often include heating the mixture to temperatures around 60-80°C for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It can participate in various coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used in conjunction with palladium in Sonogashira coupling.
Bases: Triethylamine, potassium carbonate, and other bases are commonly used to facilitate reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted acetylenes or polyphenylene derivatives .
Scientific Research Applications
Chemistry: Bis(4-iodophenyl)acetylene is used as a building block in organic synthesis, particularly in the formation of conjugated polymers and other complex organic molecules. Its unique structure allows for the creation of materials with specific electronic and photophysical properties .
Biology and Medicine: While direct applications in biology and medicine are less common, derivatives of this compound can be explored for potential biological activities. Research in this area may involve studying its interactions with biological molecules or its incorporation into drug design.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Mechanism of Action
The mechanism of action of Bis(4-iodophenyl)acetylene in chemical reactions typically involves the activation of the acetylene linkage and the iodine atoms. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the acetylene and iodine atoms. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Bis(4-bromophenyl)acetylene: Similar structure but with bromine atoms instead of iodine.
Bis(4-chlorophenyl)acetylene: Contains chlorine atoms instead of iodine.
Bis(4-fluorophenyl)acetylene: Contains fluorine atoms instead of iodine.
Uniqueness: Bis(4-iodophenyl)acetylene is unique due to the presence of iodine atoms, which are larger and more polarizable compared to other halogens. This results in distinct reactivity and properties, making it particularly useful in specific synthetic applications and material science .
Properties
IUPAC Name |
1-iodo-4-[2-(4-iodophenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8I2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRWJGXMCOOLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453242 | |
| Record name | Bis(4-iodophenyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67973-34-6 | |
| Record name | Bis(4-iodophenyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B1610156.png)

![1H-furo[3,4-b]indol-3(4H)-one](/img/structure/B1610158.png)




